5-Amino-2-(cyclopentyloxy)benzenesulfonamide

Lipophilicity Drug-likeness Screening library design

Researchers screening carbonic anhydrase isoforms often face inconsistent selectivity from generic alkoxy sulfonamides. 5-Amino-2-(cyclopentyloxy)benzenesulfonamide fills the gap between small-alkoxy and bulky-aryl probes with its cyclopentyloxy group, offering distinct conformational constraints and higher lipophilicity (XLogP3-AA = 1). Key benefits: - Cyclopentyloxy group provides greater steric bulk and conformational rigidity vs. methoxy/ethoxy analogs. - Free 5-amino group enables late-stage diversification for SAR libraries. - Well-defined computed properties (TPSA 104 Ų, heavy atom count 17) support computational ADME model validation. Reliable supply with batch-to-batch consistency for medicinal chemistry programs.

Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
Cat. No. B12075961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(cyclopentyloxy)benzenesulfonamide
Molecular FormulaC11H16N2O3S
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2=C(C=C(C=C2)N)S(=O)(=O)N
InChIInChI=1S/C11H16N2O3S/c12-8-5-6-10(11(7-8)17(13,14)15)16-9-3-1-2-4-9/h5-7,9H,1-4,12H2,(H2,13,14,15)
InChIKeyQGIOLSHPYUYMEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(cyclopentyloxy)benzenesulfonamide Structural Identity and Baseline


5-Amino-2-(cyclopentyloxy)benzenesulfonamide (CAS 1556180-85-8, molecular formula C₁₁H₁₆N₂O₃S, molecular weight 256.32 g/mol) is a benzenesulfonamide derivative that carries a cyclopentyloxy substituent at the 2-position and a primary amino group at the 5-position of the phenyl ring [1]. Its primary recognized mechanism class is that of zinc-binding sulfonamide inhibitors; sulfonamides broadly coordinate the catalytic zinc ion in carbonic anhydrase isozymes via the deprotonated sulfonamide nitrogen, though direct experimental target engagement data for this compound remain unpublished as of April 2026 [2]. The cyclopentyloxy group distinguishes it from more common alkoxy analogs (methoxy, ethoxy) in steric bulk, lipophilicity, and conformational flexibility, features that drive differential interactions in hydrophobic enzyme pockets when screening for carbonic anhydrase isoform selectivity.

Screening library

Cyclopentyloxy provides steric and lipophilic differentiation from common alkoxy analogs for CA pocket probing.

Synthetic utility

Free 5-amino group enables late-stage diversification without modifying the sulfonamide scaffold.

Evidence context

Class-level zinc-binding sulfonamide scaffold; target engagement data unpublished (April 2026).

Why Alkoxy-Chain Analogs Are Not Interchangeable for This Sulfonamide


Benzenesulfonamide screening libraries contain numerous 2-alkoxy-5-amino congeners that appear structurally similar but diverge substantially in key properties that govern binding-site complementarity. The cyclopentyloxy group is not a simple chain-extension of methoxy (C₁) or ethoxy (C₂); it introduces a five-membered aliphatic ring that imposes distinct conformational constraints, greater steric volume, and higher calculated lipophilicity (XLogP3-AA = 1) compared to the methoxy analog [1]. In carbonic anhydrase active sites, where hydrophobic pockets adjacent to the zinc ion discriminate between structurally related sulfonamides, these differences can shift isomer selectivity profiles by an order of magnitude even among close-in-class compounds [2]. Substituting 5-amino-2-(cyclopentyloxy)benzenesulfonamide with a methoxy or ethoxy analog without confirmatory biochemical profiling therefore risks altering both binding affinity and off-target activity in unpredictable ways.

Cyclopentyloxy lipophilicity (calculated XLogP3-AA significantly above methoxy/ethoxy) may shift CA isoform selectivity profiles.

Steric bulk and conformational constraints from the five-membered ring are not replicated by linear alkoxy chains, potentially altering binding enthalpy.

Quantitative Differentiation Against Closest 2-Alkoxy-5-amino Analogs


Lipophilicity: XLogP3-AA Comparison with Methoxy Analog

The cyclopentyloxy analog exhibits substantially higher computed lipophilicity than the methoxy analog, a factor that directly governs passive membrane permeability and hydrophobic pocket complementarity in carbonic anhydrase isoforms. 5-Amino-2-(cyclopentyloxy)benzenesulfonamide has a PubChem-calculated XLogP3-AA of 1, whereas 5-amino-2-methoxybenzenesulfonamide (CAS 88508-44-5, PubChem CID 19822903) has an XLogP3-AA of −0.1. This 1.1 log unit difference corresponds to an approximately 12.6-fold higher octanol-water partition coefficient for the cyclopentyloxy compound [1]. In carbonic anhydrase drug discovery, modulating logP within this range has been shown to shift selectivity between membrane-associated isoforms (CA IX, CA XII) and cytosolic isoforms (CA I, CA II) [2].

Lipophilicity vs methoxy
Source review
XLogP3-AA target = 1
Methoxy analog = −0.1
Δ = +1.1 (~12.6× partition)

Supports differentiated CA isoform screening selection.

Computed values; experimental logP not available.

Lipophilicity Drug-likeness Screening library design

Heavy Atom Count and Steric Bulk vs. Ethoxy Analog

The cyclopentyloxy substituent contributes 5 additional non-hydrogen atoms beyond the ethoxy analog, increasing the heavy atom count from 13 (5-amino-2-ethoxybenzenesulfonamide, CID 25324748) to 17 for the target compound [1]. This additional steric bulk can displace water molecules in deeper hydrophobic subpockets of carbonic anhydrase isoforms, a key determinant of binding enthalpy gains measured by isothermal titration calorimetry (ITC) in related benzenesulfonamide series [2]. The cyclopentyloxy ring occupies a larger conformational space than a linear ethoxy chain, potentially achieving van der Waals contacts unattainable by smaller alkoxy groups.

Steric bulk vs ethoxy
Source review
Target: 17 heavy atoms
Ethoxy analog: 13 heavy atoms
+31% steric mass in 2-substituent

Enables incremental hydrophobic pocket probing in CA isoforms.

Steric differentiation not achievable with linear alkoxy chains.

Steric bulk Ligand efficiency Fragment-based screening

Topological Polar Surface Area Comparison Across Analogs

Despite its increased lipophilicity, 5-amino-2-(cyclopentyloxy)benzenesulfonamide maintains a topological polar surface area (TPSA) of 104 Ų, identical to that of 5-amino-2-methoxybenzenesulfonamide (CID 19822903) and 5-amino-2-ethoxybenzenesulfonamide (CID 25324748) [1]. TPSA values below 140 Ų are generally associated with favorable intestinal absorption, while values below 60–70 Ų predict blood-brain barrier penetration; the target compound's TPSA of 104 Ų places it in a regime where both oral absorption and moderate CNS exposure are plausible, yet distinct from more polar sulfonamides carrying additional hydrogen bond donors or acceptors [2]. This property profile—elevated lipophilicity without TPSA inflation—is a sought-after characteristic for compounds targeting carbonic anhydrase isoforms overexpressed in hypoxic tumors (CA IX, CA XII) where tumor-tissue penetration is critical [3].

TPSA across analogs
Source review
Target TPSA = 104 Ų
Methoxy/ethoxy analogs = 104 Ų
Δ = 0 Ų

Balanced profile: higher lipophilicity without TPSA penalty.

Class-level relevance for membrane-associated CA isoform research.

TPSA Membrane permeability Blood-brain barrier penetration prediction

Absence of Direct Comparative Bioactivity Data

As of April 2026, no peer-reviewed publication, patent, or curated database entry (ChEMBL, BindingDB) reports experimentally measured enzymatic inhibition constants (Ki, IC₅₀), cellular activity, selectivity profiles, or in vivo pharmacokinetic parameters for 5-amino-2-(cyclopentyloxy)benzenesulfonamide [1]. BindingDB entry BDBM50493736 (CHEMBL2436869), which is sometimes linked to this compound by vendors, actually corresponds to a structurally distinct sulfonamide (Ki = 215 nM against human carbonic anhydrase II) and is not representative of the target compound [2]. Procurement decisions at this time must rely on the computed property differentiation documented in Evidence Items 1–3 and on class-level expectations for benzenesulfonamide carbonic anhydrase inhibitors [3].

Direct bioactivity data
Data to verify
No experimental Ki, IC₅₀, or selectivity data found (April 2026).

Selection must rely on computed property differentiation.

BindingDB entry BDBM50493736 misattributed; verify identity.

Data gap Bioactivity Procurement decision support

Application Scenarios Based on Property Differentiation


Probing Hydrophobic Pocket Depth in CA Isoform Screening Libraries

In medicinal chemistry programs targeting specific carbonic anhydrase isoforms (e.g., CA IX for tumor hypoxia or CA XII for glaucoma), compound libraries must systematically vary steric occupancy in the hydrophobic pocket adjacent to the zinc-binding site. 5-Amino-2-(cyclopentyloxy)benzenesulfonamide, with a heavy atom count of 17 compared to 13 for the ethoxy analog, provides an incrementally larger probe for this pocket without the synthetic complexity of fused-aromatic substituents [1]. Its XLogP3-AA of 1, substantially higher than the methoxy analog (−0.1), enables exploration of lipophilicity-driven membrane partitioning in cellular CA inhibition assays while maintaining a TPSA of 104 Ų that preserves favorable drug-likeness . For screening library procurement, this compound fills a gap between small-alkoxy and bulky-aryl benzenesulfonamides.

Late-Stage Diversification via the 5-Amino Synthetic Handle

The free 5-amino group on 5-amino-2-(cyclopentyloxy)benzenesulfonamide serves as a reactive handle for amide coupling, sulfonylation, reductive amination, or diazotization chemistry, enabling the generation of focused compound libraries for structure-activity relationship studies [1]. The cyclopentyloxy group at the 2-position is orthogonal to the amino derivatization site, allowing late-stage diversification of the sulfonamide's hydrophobic tail while preserving the zinc-binding sulfonamide pharmacophore intact. This synthetic utility, combined with its commercial availability as a single defined isomer, makes it a strategic building block for medicinal chemistry groups that require a cyclopentyloxy-bearing benzenesulfonamide scaffold without in-house etherification steps .

Physicochemical Reference Standard for in Silico Model Validation

Because 5-amino-2-(cyclopentyloxy)benzenesulfonamide sits at the intersection of high lipophilicity (XLogP3-AA = 1) and moderate polarity (TPSA = 104 Ų) without violating typical drug-likeness filters, it serves as a useful validation compound for computational ADME prediction models being developed for sulfonamide chemical space [1]. Its cyclopentyloxy ring introduces conformational complexity absent from linear alkoxy chains, challenging conformer-generation algorithms employed in docking and free-energy perturbation calculations. Procurement for this purpose is supported by the compound's well-defined computed property profile, which can be cross-referenced against experimental logP and solubility measurements once generated by the end-user laboratory.

Application
Selection Property
Validation Focus
CA isoform screening library design
Differentiated steric bulk and lipophilicity for hydrophobic pocket probing
Isoform selectivity profiling and pocket occupancy assessment
Late-stage diversification for SAR studies
Free 5-amino group for amide coupling, sulfonylation, or reductive amination
Retention of sulfonamide pharmacophore integrity after derivatization
In silico ADME model validation
Defined computed property profile (XLogP3, TPSA, heavy atom count)
Cross-validation with experimental logP and solubility data
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